Ferric ferricyanide
Description
Structure
2D Structure
Properties
CAS No. |
14433-93-3 |
|---|---|
Molecular Formula |
C6Fe2N6 |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.2Fe/c6*1-2;;/q6*-1;2*+3 |
InChI Key |
BQZFDPZOAJMUIU-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |
Synonyms |
ferric ferricyanide iron(3+) ferricyanide |
Origin of Product |
United States |
Advanced Synthesis and Mechanistic Pathways of Ferric Ferricyanide Formation
Controlled Precipitation Synthesis Methodologies
Controlled precipitation remains a cornerstone for the synthesis of ferric ferricyanide (B76249), allowing for the production of materials with desired characteristics through the careful manipulation of reaction parameters.
The formation of ferric ferricyanide via precipitation is a complex process influenced by a multitude of factors, including the choice of precursors and the specific reaction conditions employed. The reaction typically involves the combination of a ferric salt (FeCl₃) and a ferrocyanide salt (such as K₄[Fe(CN)₆]). The kinetics of the reaction and the morphology of the resulting precipitate are highly sensitive to the concentrations of these precursors.
Research on the formation of the closely related ferrocyanide ion from Fe(II) and cyanide has shown that higher concentrations of the cyanide precursor generally lead to increased initial reaction rates and final product yields. Temperature also plays a critical role; while initial reaction rates for ferrocyanide formation tend to increase with temperature up to a certain point (around 50°C), the final yield is often maximized at more moderate temperatures (20–25°C). Higher temperatures can lead to decreased stability of the complex. These principles can be extrapolated to the synthesis of this compound, where precise temperature control is essential for achieving desired product characteristics.
The morphology of the precipitated particles is also heavily dependent on the reaction conditions. For instance, in the co-precipitation synthesis of iron oxide nanoparticles, a related field, the shape and size of the nanoparticles can be controlled by the type of base used and the presence of surfactants. Such control over morphology is a key objective in the advanced synthesis of this compound to tailor its properties for specific applications.
Interactive Table: Influence of Reaction Conditions on Ferrocyanide Formation
| Parameter | Condition | Effect on Initial Rate | Effect on Final Yield |
| pH | Acidic (e.g., pH 6) | Lower | Lower |
| Slightly Alkaline (pH 7-9) | Maximum | Maximum | |
| Temperature | 10-50°C | Increasing | Peaks around 20-25°C |
| >50°C | Decreasing | Decreasing | |
| Precursor Conc. | Higher Cyanide | Higher | Higher |
The mechanism in acidic media can involve a series of protonation equilibria. This highlights the delicate balance required in controlling the pH during synthesis to ensure the formation of the desired this compound product without significant decomposition.
Co-precipitation is a widely utilized and facile method for the synthesis of various nanoparticles, including iron oxides and other ferrites. This technique involves the simultaneous precipitation of multiple cations from a solution to form a mixed solid. In the context of this compound, co-precipitation can be adapted to produce nanopowders with controlled size and magnetic properties.
The general principle involves dissolving ferric and ferrocyanide salts in a solvent, followed by the addition of a precipitating agent (often a base) under controlled conditions. The key to successful nanopowder synthesis via co-precipitation lies in controlling the nucleation and growth stages of the particles. This can be achieved by manipulating parameters such as:
pH: The pH of the solution dictates the precipitation point of the metal hydroxides and influences the surface charge of the nanoparticles, affecting their stability and aggregation.
Temperature: Temperature affects the solubility of the precursors and the kinetics of the precipitation reaction.
Stirring Rate: Vigorous stirring ensures a homogeneous distribution of reactants and can lead to the formation of smaller, more uniform particles.
Surfactants/Stabilizers: The addition of surfactants or stabilizing agents can control particle growth and prevent agglomeration, leading to well-dispersed nanoparticles.
While specific protocols for the co-precipitation of this compound nanopowders are not extensively detailed in the provided search results, the principles derived from the synthesis of other ferrite (B1171679) nanoparticles are directly applicable.
Alternative and Non-Aqueous Synthesis Approaches
Beyond aqueous precipitation, several alternative synthesis routes have been explored to produce specific forms of iron hexacyanoferrates, including this compound, with unique properties.
Vacuum pyrolysis has been investigated as a method to induce valence exchange in iron hexacyanoferrates. For instance, the pyrolysis of Prussian Blue (ferric ferrocyanide) under vacuum at temperatures between 300–500°C can lead to the formation of ferrous ferricyanide. This process suggests that thermal treatment in a controlled atmosphere can be used to synthesize different iron hexacyanoferrate structures. The transformation is believed to involve not just a simple interchange of valency but also the formation of intermediate iron sites. While this specific example leads to ferrous ferricyanide, it demonstrates the potential of vacuum pyrolysis as a tool for solid-state transformations of iron cyanide complexes, which could potentially be adapted for the synthesis of specific phases of this compound.
Zeolites, with their porous crystalline structures, can act as hosts for the synthesis of metal complexes, including those of iron. The encapsulation of iron complexes within zeolite frameworks can lead to materials with unique catalytic and electronic properties. The synthesis typically involves introducing the metal ions into the zeolite through ion exchange, followed by the introduction of the ligand to form the complex within the zeolite's cavities.
Studies have shown the successful encapsulation of various iron(III) complexes within NaY zeolite. The zeolite lattice can influence the geometry and, consequently, the redox properties of the encapsulated complex. While the specific encapsulation of the this compound complex within zeolites is not explicitly detailed in the provided results, the existing research on encapsulating other iron complexes provides a strong foundation for exploring this synthetic route. This "ship-in-a-bottle" synthesis approach could offer a way to create highly dispersed and stabilized this compound nanoparticles with potential applications in catalysis and sensing.
Research on the Formation and Stability of Ferrous Ferricyanide Species
The existence of ferrous ferricyanide, Fe₃²⁺[Fe³⁺(CN)₆]₂, as a stable, isolable compound is a subject of considerable scientific debate. Research into this species has yielded conflicting results, with some studies suggesting its transient formation and others questioning its existence altogether as a stable chemical entity.
Historically, the synthesis of what was thought to be ferrous ferricyanide (often called Turnbull's Blue) was achieved by mixing aqueous solutions of a ferrous (Fe²⁺) salt and a ferricyanide ([Fe³⁺(CN)₆]³⁻) salt. However, modern analytical techniques, particularly Mössbauer spectroscopy, have revealed that this reaction prompts an internal redox process, resulting in the formation of the more stable ferric ferrocyanide (Prussian Blue), Fe₄³⁺[Fe²⁺(CN)₆]₃.
Despite this, some research has indicated the possibility of synthesizing ferrous ferricyanide under specific, non-aqueous conditions. One notable method involves the vacuum pyrolysis of Prussian Blue at lower temperatures. In this process, the absence of water is believed to create an environment that favors the formation of ferrous ferricyanide over its ferric ferrocyanide counterpart. The product of this synthesis is reported to be stable only when kept completely dry. It rapidly converts to ferric ferrocyanide upon contact with warm, dilute hydrochloric acid and does so more slowly when exposed to humid air.
Conversely, other critical reviews of the literature, supplemented with new experimental evidence, conclude that ferrous ferricyanide does not exist as a stable chemical species. These studies propose that pyrolysis and pressure treatments of Prussian Blue lead to the formation of ferrous ferrocyanide along with other decomposition by-products, not ferrous ferricyanide. According to this view, the elusive compound might exist only as a fleeting precursor in the formation of Turnbull's Blue or as an excited electronic state of Prussian Blue, but not as a material that can be isolated and stored.
The characterization of these iron-cyanide complexes relies heavily on Mössbauer spectroscopy, which can distinguish between the different oxidation and spin states of the iron atoms in both the cationic sites and within the hexacyanoferrate anion. This technique has been crucial in demonstrating the rapid electron transfer that occurs when ferrous salts and ferricyanide ions are combined in solution, leading to the thermodynamically favored ferric ferrocyanide structure.
| Experimental Approach | Conditions | Key Findings | Conclusion on Stability | Reference |
|---|---|---|---|---|
| Mixing Aqueous Solutions (Traditional Turnbull's Blue Synthesis) | Aqueous solutions of Fe²⁺ salts and [Fe(CN)₆]³⁻ ions | An internal redox reaction occurs, spontaneously transferring an electron from the cation to the anion. | Does not form a stable product; rapidly converts to ferric ferrocyanide (Prussian Blue). | nih.gov |
| Vacuum Pyrolysis of Prussian Blue | Lower temperature heating of ferric ferrocyanide in a vacuum. | The absence of water pressure favors the formation of the ferrous ferricyanide structure. | Stable only if kept completely dry. Converts to ferric ferrocyanide in humid air or upon contact with dilute acid. | sciencemadness.org |
| Critical Review and Re-examination | Analysis of pyrolysis and pressure effects on Prussian Blue. | Pyrolysis leads to ferrous ferrocyanide and decomposition by-products, not ferrous ferricyanide. | Does not exist as a stable chemical species; may be a transient precursor or an excited state. | nih.gov |
Cyanide Recycling Protocols via this compound Formation
Direct recycling of cyanide through the formation of the unstable ferrous ferricyanide is not a viable industrial process due to the compound's inherent instability. Instead, cyanide recycling protocols rely on the formation of the highly stable and easily precipitated ferric ferrocyanide (Prussian Blue, Fe₄[Fe(CN)₆]₃). This process involves two main stages: the capture of cyanide from waste streams as a solid iron-cyanide precipitate, followed by the regeneration of cyanide from this solid material for reuse.
Stage 1: Cyanide Capture by Precipitation
In industrial wastewaters, such as those from mining or coking operations, cyanide is often present as free cyanide or as various metal-cyanide complexes. The addition of ferrous or ferric salts to these effluents under controlled pH conditions leads to the precipitation of the highly insoluble ferric ferrocyanide. researchgate.net This effectively removes the soluble, toxic cyanide from the liquid phase, concentrating it into a solid form that can be separated from the wastewater. nih.gov This solid precipitate serves as a stable, non-toxic intermediate for cyanide storage and subsequent recovery. nih.gov
Stage 2: Cyanide Regeneration from Ferric Ferrocyanide
Once the ferric ferrocyanide precipitate is isolated, several methods can be employed to break down the complex and regenerate usable cyanide, typically in the form of hydrogen cyanide (HCN) gas, which is then re-absorbed into an alkaline solution to form a recyclable cyanide salt.
Acidification, Volatilization, and Reneutralization (AVR): This is a common method for cyanide recovery. The ferric ferrocyanide slurry is acidified with a strong acid, such as sulfuric acid, typically to a pH between 2 and 4. google.com Heating the acidified mixture facilitates the decomposition of the complex, releasing volatile hydrogen cyanide (HCN) gas. sciencemadness.org911metallurgist.com The evolved HCN gas is then stripped from the solution using a counter-current flow of air and captured in an alkaline scrubber containing a sodium hydroxide (B78521) solution, regenerating sodium cyanide. google.comsgs.com
Alkaline Decomposition: Ferric ferrocyanide can also be decomposed under strongly alkaline conditions. Heating a suspension of the precipitate at a pH greater than 10 can release cyanide back into the solution. nih.gov One study demonstrated this process by heating Prussian Blue suspensions to temperatures up to 150°C at a pH of 12 in an ammonia (B1221849) environment, which resulted in the formation of soluble ammonium (B1175870) ferrocyanide. nih.gov
Thermal Decomposition: In the absence of a solvent, thermal treatment can break down the ferric ferrocyanide structure. Heating above 300°C in an inert atmosphere (like argon) leads to the release of cyanogen (B1215507) gas ((CN)₂), which can be further processed. cambridge.org Gradual oxidative decomposition by heating in air at temperatures between 200°C and 300°C can also be used to break down the complex, forming iron oxides. researchgate.netnih.gov
These protocols transform a hazardous waste product into a valuable chemical resource, forming a critical component of sustainable practices in industries that rely on cyanide.
| Protocol | Key Reagents/Conditions | Mechanism | Recovered Cyanide Form | Advantages | Reference |
|---|---|---|---|---|---|
| Acidification, Volatilization, and Reneutralization (AVR) | Sulfuric Acid (pH 2-4), Heat, Air Stripping, NaOH Scrubber | Acid decomposition of the complex to release HCN gas, which is then captured. | HCN (gas), regenerated as NaCN or KCN solution. | Well-established process, efficient for treating solutions. | sciencemadness.orggoogle.comsgs.com |
| Alkaline Decomposition | Strong Base (e.g., NaOH, NH₃), pH > 10, Heat (up to 150°C) | Decomposition of the complex in a hot alkaline solution to release soluble cyanide salts. | Soluble ferrocyanide salts (e.g., (NH₄)₄[Fe(CN)₆]). | Avoids the use of strong acids and generation of large volumes of HCN gas. | nih.gov |
| Thermal Decomposition | Inert Atmosphere (e.g., Argon), Heat (>300°C) | High-temperature breakdown of the crystal lattice. | Cyanogen gas ((CN)₂). | Does not require aqueous reagents for the primary decomposition step. | cambridge.org |
Elucidation of Electronic Structure and Bonding in Ferric Ferricyanide Complexes
Theoretical and Computational Approaches to Electronic Structure
A variety of sophisticated computational methodologies are employed to model and understand the electronic states, bonding, and properties of ferric ferricyanide (B76249) complexes. These methods aim to provide a detailed quantum mechanical description of the system.
Density Functional Theory (DFT) and Ab Initio Calculations (e.g., RASPT2, CASSCF, CASPT2)
Density Functional Theory (DFT) is a cornerstone for investigating the electronic structures of transition metal complexes, including ferric hexacyanoferrate(III) ulpgc.esacs.orgresearchgate.net. DFT calculations allow for the determination of equilibrium geometries, electronic densities, and molecular orbital energies. More advanced ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its perturbative extensions like CASPT2 and Restricted Active Space Perturbative (RASPT2), are vital for accurately describing electron correlation effects, especially in systems with open-shell electronic configurations or where multireference character is significant acs.orgresearchgate.netethz.chdiva-portal.orgaip.org. These methods are particularly useful for simulating spectroscopic data, such as X-ray absorption and emission spectra (XAS and RIXS), which directly probe valence electronic structures acs.orgresearchgate.netdiva-portal.orgnih.gov. For ferricyanide, CASSCF/CASPT2 calculations, often involving active spaces that include Fe 3d orbitals and relevant ligand orbitals (like σ and π orbitals of cyanide), are employed to accurately model the electronic states and transitions acs.orgresearchgate.netdiva-portal.orgdiva-portal.org. These calculations can also account for relativistic effects, which are important for transition metals acs.orgaip.org.
Charge-Transfer Multiplet Models for Electronic State Analysis
Charge-Transfer Multiplet (CTM) models, often combined with experimental X-ray spectroscopy (like L-edge XAS or Kα RIXS), are powerful tools for analyzing the electronic states of transition metal complexes researchgate.netdiva-portal.orgnih.govacs.org. These models account for the complex interactions between core holes, valence electrons, and ligand fields, providing insights into metal-ligand covalency. By simulating spectral features, CTM analyses help in assigning electronic transitions and quantifying parameters related to electron transfer processes, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) nih.govacs.org. For ferricyanide, CTM calculations, often based on parameters derived from experimental spectra or other theoretical methods, are used to interpret RIXS data and understand the electronic configuration of excited states researchgate.netdiva-portal.orgacs.org.
Quantification of Orbital Occupancy and Covalency (σ-donation, π-back-donation)
The nature of the metal-ligand bond in ferric hexacyanoferrate(III) is characterized by covalent interactions, primarily through σ-donation and π-back-donation. Computational methods allow for the quantification of these contributions by analyzing the molecular orbital (MO) compositions. Electron donation occurs from the occupied valence orbitals of the cyanide ligands (specifically the 1π and 5σ orbitals) to the metal's 3d orbitals. Conversely, π-back-donation involves the transfer of electron density from the occupied Fe 3d orbitals (particularly the t₂g set) to the unoccupied π* orbitals of the cyanide ligands researchgate.netdiva-portal.orgresearchgate.net.
Studies using RASPT2 calculations on ferricyanide ([Fe(CN)₆]³⁻) and comparing it with ferrocyanide ([Fe(CN)₆]⁴⁻) reveal significant differences in these bonding contributions due to the higher oxidation state of iron in ferricyanide. Specifically, the Fe 3d contribution to the nominally 5σ(e<0xE2><0x82><0x95>) molecular orbitals, indicative of σ-donation, is found to be stronger in ferricyanide (approximately 29%) compared to ferrocyanide (approximately 20%). This suggests that the higher positive charge on the Fe(III) center enhances its ability to accept electron density from the ligand's σ orbitals. Conversely, π-back-donation, quantified by the Fe 3d character in the 2π(t₂g) ligand orbitals, is found to be weaker in ferricyanide (approximately 7%) than in ferrocyanide (approximately 9%). This trend is consistent with the general principle that a higher positive charge on the metal center reduces its capacity for back-donation researchgate.netdiva-portal.org.
Table 1: Quantification of Metal-Ligand Covalency in Hexacyanide Complexes
| Bonding Type | Orbital Interaction | Ferricyanide ([Fe(CN)₆]³⁻) | Ferrocyanide ([Fe(CN)₆]⁴⁻) |
| σ-donation | Fe 3d → CN 5σ(e<0xE2><0x82><0x95>) MOs | ~29% | ~20% |
| π-back-donation | Fe 3d (t₂g) → CN 2π*(t₂g) MOs | ~7% | ~9% |
| π-donation | Fe 3d (t₂g) → CN 1π(t₂g) MOs | ~1% | ~1% |
Note: Percentages represent the contribution of Fe 3d atomic orbitals to the specified molecular orbitals, as determined by ab initio calculations researchgate.netdiva-portal.org.
Prediction and Analysis of Spin Crossover Transitions
Spin crossover (SCO) is a phenomenon where a metal ion can switch between a low-spin (LS) and a high-spin (HS) state, often triggered by external stimuli like temperature, pressure, or light. While SCO is more commonly discussed for Fe(II) complexes, Fe(III) complexes can also exhibit this behavior tandfonline.comacademie-sciences.fr. Theoretical studies using DFT can predict and analyze spin crossover transitions by calculating the relative energies of the LS and HS states. For hexacyanoferrate(III) anions, studies have explored spin-state isomers using DFT, which is relevant for understanding potential dynamic processes or different electronic configurations within the complex ulpgc.es. The electronic configuration of Fe(III) in an octahedral field is d⁵, which can be either LS (t₂g⁵, S=1/2) or HS (t₂g³eg², S=5/2). The strength of the ligand field, particularly from strong-field ligands like cyanide, favors the LS state. However, factors like Jahn-Teller distortions or specific coordination environments can influence the spin state and its transitions researchgate.netacademie-sciences.fr.
Structural Analysis and Coordination Environment Investigations
The structural arrangement of ligands around the central metal ion dictates many of its electronic and chemical properties.
Octahedral Coordination Geometry and Metal-Ligand Interactions
In ferric ferricyanide and related hexacyanoferrate complexes, the central iron ion is typically coordinated by six cyanide ligands, forming an octahedral coordination geometry (O<0xE2><0x82><0x95>) diva-portal.orgresearchgate.netjove.comquora.comsolubilityofthings.com. In this geometry, the cyanide ligands occupy the vertices of an octahedron around the iron atom. The strong field nature of the cyanide ligand leads to a significant splitting of the iron 3d orbitals into lower-energy t₂g and higher-energy e<0xE2><0x82><0x95> sets researchgate.netslideshare.net. The bonding between the iron and cyanide ligands is characterized by a significant covalent component, involving both σ-donation from the cyanide's carbon atom to the iron and π-back-donation from the iron's d-orbitals to the cyanide's π* orbitals diva-portal.orgresearchgate.netjove.com.
The Fe-CN bond is predominantly formed through the carbon atom of the cyanide ligand, which acts as the Lewis base donating electron density to the Lewis acidic Fe(III) center ulpgc.es. While generally described as octahedral, ferricyanide anions can exhibit a small Jahn-Teller distortion due to the unpaired electron in the t₂g orbitals of the Fe(III) d⁵ configuration, leading to a slight deviation from perfect O<0xE2><0x82><0x95> symmetry towards D₄h diva-portal.orgresearchgate.net. Experimental data indicates average Fe-C bond lengths in ferric ion complexes to be around 1.94 ± 0.04 Å osti.gov. These structural features and the strong metal-ligand interactions are fundamental to the electronic properties and reactivity of this compound.
Mixed-Valence Characteristics and Iron Site Oxidation States
The broader family of Prussian blue analogues (PBAs) are known for their mixed-valence nature, typically involving iron in both Fe(II) and Fe(III) oxidation states bridged by cyanide ligands unizg.hrwikipedia.orgwikipedia.org. For instance, Prussian blue itself, often referred to as ferric ferrocyanide or iron(III) hexacyanoferrate(II), has the formula Fe₄[Fe(CN)₆]₃ and contains both Fe(III) and Fe(II) ions wikipedia.orgalfachemic.com. The Fe(III) ions are typically high-spin, while the Fe(II) ions are low-spin wikipedia.org. The electronic structure of these complexes is characterized by strong covalent bonding between iron and cyanide ligands, involving significant electron donation and back-donation diva-portal.orgresearchgate.netchemrxiv.org.
While this compound (Fe(III)₃[Fe(CN)₆]₂) does not inherently possess mixed-valence iron centers, its constituent ions, Fe³⁺ and [Fe(CN)₆]³⁻, are central to the formation and understanding of mixed-valence hexacyanoferrate systems. The ferricyanide ion, [Fe(CN)₆]³⁻, contains an Fe³⁺ center in an octahedral geometry, with the iron being low-spin researchgate.netwikipedia.org. This ion can be readily reduced to the ferrocyanide ion, [Fe(CN)₆]⁴⁻, which contains Fe²⁺, in a reversible redox couple: [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ wikipedia.orgdiva-portal.org. This redox activity is fundamental to the electrochemical properties of related materials and contributes to phenomena like intervalence charge transfer (IVCT) in mixed-valence PBAs unizg.hrwikipedia.org. Studies on the electronic structure of hexacyanoferrate complexes reveal that the Fe 3d orbitals are split into t₂g and e_g orbitals by the strong-field cyanide ligands, with the Fe³⁺ complex having a hole in the t₂g orbitals, unlike the fully occupied t₂g orbitals in the Fe²⁺ complex diva-portal.orgresearchgate.net.
Influence of Interstitial Water on Crystal Framework Stability
The crystal structure of iron hexacyanoferrates, particularly Prussian blue analogues, is known to incorporate varying amounts of interstitial water molecules wikipedia.orgresearchgate.net. These water molecules can reside in the interstitial spaces of the crystal lattice, either as isolated molecules or hydrogen-bonded to coordinated water molecules wikipedia.org. The presence and content of this interstitial water can significantly influence the stability and properties of the crystal framework mdpi.comaip.orgresearchgate.net.
Advanced Spectroscopic Characterization of Ferric Ferricyanide Systems
X-ray Spectroscopies for Electronic Structure Probing
X-ray spectroscopies offer powerful methods to probe the electronic configurations and bonding characteristics of ferric ferricyanide (B76249).
Resonant Inelastic X-ray Scattering (RIXS) is highly sensitive to electron-electron interactions, orbital character, and magnetic excitations, making it valuable for understanding the electronic structure of transition metal complexes. Studies on ferricyanide complexes, such as K₃[Fe(CN)₆], using Fe L-edge RIXS have provided detailed information about the electronic states, including the separation of d-d transitions from charge transfer transitions science.govacs.orgresearchgate.net. The Fe L-edge RIXS spectra are particularly useful for quantifying the covalency of metal-ligand bonds and understanding metal-to-ligand back-bonding, which is significant in ferricyanide due to the strong π-back donation from Fe 3d to CN 2π* orbitals researchgate.netresearchgate.net. Simulations and experimental data have demonstrated the ability of RIXS to distinguish between different electronic configurations and spin multiplicities science.gov. Furthermore, RIXS at the N K-edge can complement Fe L-edge data by probing the electronic states associated with the cyanide ligand, offering a comprehensive view of the electronic structure and charge transfer dynamics within the complex researchgate.net.
X-ray Absorption Spectroscopy (XAS) at the Fe K-edge provides information about the local coordination environment, oxidation state, and electronic transitions of the iron center mdpi.comresearchgate.net. The position and shape of the K-edge absorption spectrum are directly related to the oxidation state of iron, with higher oxidation states typically showing a shift to higher energies researchgate.net. The pre-edge features in the K-edge spectra are sensitive to the symmetry of the iron site and the degree of hybridization between iron 3d and ligand orbitals. Valence-to-Core X-ray Emission Spectroscopy (VtC-XES) offers complementary information by probing the valence band electronic structure, revealing the contributions of different atomic orbitals to the molecular orbitals and providing insights into chemical bonding and covalency science.govacs.org. Combined XAS and VtC-XES measurements, supported by theoretical calculations, allow for a detailed understanding of the electronic structure and the mechanisms governing spectral intensities science.gov.
Time-resolved X-ray Absorption Spectroscopy (TR-XAS), including picosecond studies, is crucial for investigating the dynamics of ferric ferricyanide following photoexcitation. These techniques allow researchers to monitor transient species and spectral changes over femtosecond to picosecond timescales, providing direct insights into photochemical processes, excited-state relaxation pathways, and charge transfer dynamics uni-hamburg.de. For instance, studies on photoexcited ferricyanide complexes can reveal competing relaxation pathways such as geminate recombination or ligand dissociation (e.g., CN⁻) uni-hamburg.de. The ability to probe excited states with high temporal resolution is essential for understanding the initial events in light-induced reactions and energy transfer processes within these systems uni-hamburg.denih.govresearchgate.net.
Mössbauer Spectroscopy for Iron Oxidation State and Symmetry Elucidation
Mössbauer spectroscopy is a highly sensitive technique for characterizing the electronic and magnetic properties of iron-containing compounds, particularly for determining iron oxidation states and local symmetry.
The Mössbauer spectrum of this compound provides key parameters: the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is directly related to the electron density at the nucleus, which is influenced by the iron's oxidation state and the degree of covalent bonding. For ferric (Fe³⁺) ions, the isomer shift typically falls within a specific range, reflecting the delocalization of 3d electrons and the nature of the ligands researchgate.netscispace.comresearchgate.netacs.orgwhut.edu.cn. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, which is determined by the symmetry of the electronic environment around the iron atom. Non-spherically symmetric electron distributions, such as those in low-spin Fe²⁺ or high-spin Fe³⁺ in asymmetric coordination, lead to a measurable quadrupole splitting. In this compound, the presence of distinct iron sites or varying degrees of distortion can be identified through the analysis of these parameters researchgate.netscispace.comresearchgate.net. For example, studies on Prussian Blue analogues often report distinct doublets corresponding to different iron environments, allowing for the quantification of iron species scispace.comresearchgate.netacs.orgwhut.edu.cnresearchgate.net.
Electrochemical Behavior and Redox Mechanisms of Ferric Ferricyanide Systems
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
The electrochemical behavior of the ferricyanide (B76249)/ferrocyanide system is primarily investigated using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) is a versatile method used to study redox reactions by monitoring the current response to a linearly cycled potential sweep between two set values. For the ferricyanide/ferrocyanide couple, a typical cyclic voltammogram shows a pair of peaks corresponding to the oxidation of ferrocyanide to ferricyanide and the subsequent reduction of ferricyanide back to ferrocyanide. acs.org The characteristics of these peaks provide fundamental information about the redox process. researchgate.net The technique allows for the study of electrode behavior, potential windows, and the magnitude of background currents. nih.gov For instance, CV scans of potassium ferricyanide can show oxidation and reduction peaks at approximately +0.2 V and +0.1 V vs. an Ag/AgCl reference electrode, respectively. fourwaves.com
Electrochemical Impedance Spectroscopy (EIS) is a non-invasive technique that probes the electrode/electrolyte interface by applying a small sinusoidal potential perturbation and measuring the resulting current to determine the system's impedance. nih.gov EIS is powerful for analyzing the charge transfer kinetics and mass transfer of ions at the interface. nih.gov The resulting data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model (like a Randles circuit) to quantify parameters such as solution resistance (Rs), charge-transfer resistance (Rct), and Warburg impedance, which relates to mass transport. nih.govrsc.org
Charge Transfer Kinetics and Mass Transport Phenomena at Electrode Interfaces
Charge Transfer Kinetics: The transfer of an electron between the electrode and the ferricyanide/ferrocyanide ion is a key kinetic step. This process is often considered a simple and fast outer-sphere electron transfer. researchgate.net EIS is a primary tool for quantifying this, where the charge-transfer resistance (Rct) is inversely proportional to the reaction's kinetic rate. rsc.org For example, studies have shown that for potassium ferricyanide, Rct decreases as the concentration increases, indicating faster charge transfer at higher concentrations. rsc.org The composition and surface condition of the electrode material significantly influence these kinetics; oxygenated species at edge plane sites on graphite (B72142) electrodes, for instance, can slow down the electron transfer rate for the ferro-/ferricyanide couple. nih.gov
Mass Transport Phenomena: Mass transport in the ferricyanide system is typically dominated by diffusion. In CV, the relationship between the peak current and the scan rate is indicative of the mass transport mechanism. For a diffusion-controlled process, the peak current is linearly proportional to the square root of the scan rate. fourwaves.com At high scan rates, the rate of diffusion can become the limiting factor, affecting the shape of the voltammogram. amazonaws.com The Warburg impedance element in an EIS spectrum directly represents the diffusion of ions to the electrode surface. nih.gov The diffusion coefficient for the ferricyanide ion is a critical parameter in these models. amazonaws.com
Table 1: Research Findings on Ferricyanide Electrochemistry
| Technique | Parameter Investigated | Finding | Source |
|---|---|---|---|
| EIS | Charge Transfer Resistance (Rct) vs. Concentration | Rct decreased from 435 kΩ to 55 kΩ as potassium ferricyanide concentration increased from 1 mM to 20 mM. | rsc.org |
| CV | Mass Transport Mechanism | A linear relationship between peak current and the square root of the scan rate (20 to 200 mV/s) confirmed a diffusion-controlled redox process at a hemin-modified electrode. | fourwaves.com |
| CV | Effect of Electrode Surface | Oxygenated species on graphite electrodes were found to decrease the electron transfer kinetics of the ferro-/ferricyanide couple. | nih.gov |
Influence of Solvent Environment and Ionic Strength on Redox Reactions
The solvent and the ionic strength of the supporting electrolyte play crucial roles in the electrochemical behavior of the ferricyanide system.
The solvent can influence the solubility and stability of the redox species and affect the structure of the electrochemical double layer at the electrode interface. In acetonitrile (B52724)/water binary mixtures, for example, the diffusion coefficient of the ferricyanide ion decreases with increasing acetonitrile content, partly due to ion clustering and the formation of an acetonitrile layer on the electrode surface. researchgate.net
The ionic strength of the solution, determined by the concentration of a supporting electrolyte like KCl or KNO₃, affects the electrostatic interactions and the rate of electron transfer. The kinetics of the reduction of ferricyanide by certain proteins have been shown to be dependent on ionic strength, which influences the effective charge and reactivity of the protein. cdnsciencepub.com For the electron self-exchange reaction between ferricyanide and ferrocyanide, the presence of cations like K⁺ is known to catalyze the pathway. acs.org Suppressing this catalytic effect reveals that ionic strength itself has only a small direct effect on the uncatalyzed electron transfer rate. acs.org However, in practical CV measurements, adjusting the ionic strength can help minimize the potential separation between anodic and cathodic peaks, bringing the system closer to ideal reversible behavior.
Adsorption Phenomena of Hexacyanoferrates on Electrode Surfaces
While often used as a model for non-adsorbing species, the hexacyanoferrate couple can exhibit adsorption on various electrode surfaces, which complicates its electrochemical behavior. mdpi.com Evidence from in-situ Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) has shown that irreversible adsorption can occur on platinum electrodes. instras.com The adsorbed species is identified as Prussian Blue, which binds to the platinum surface through the nitrogen atom of the cyanide ligand. instras.com
This adsorption is influenced by the electrode potential and the specific hexacyanoferrate species present; for instance, Prussian Blue formation on platinum was observed when starting with ferrocyanide, but not ferricyanide. instras.com On gold electrodes modified with certain compounds, the adsorption behavior can be controlled by the pH of the solution. rsc.org In some solvent mixtures, such as those rich in acetonitrile, the adsorption of the reduced form (ferrocyanide) is linked to the formation of a solvent layer on the electrode. researchgate.net
Photoelectrochemical Properties and Involvement of Photogenerated Charge Carriers
The ferricyanide/ferrocyanide system is also utilized in photoelectrochemical (PEC) research, where it acts as a redox electrolyte to probe the behavior of semiconductor electrodes under illumination. When a semiconductor electrode, such as TiO₂ or CdSe, is illuminated with light of sufficient energy, electron-hole pairs (charge carriers) are generated. researchgate.netpsu.edu
These photogenerated charge carriers can drive redox reactions at the electrode-electrolyte interface. For example, photogenerated electrons at an n-type semiconductor can reduce ferricyanide to ferrocyanide. researchgate.net The rate of this photoelectrochemical reduction can be used to assess the photocatalytic efficiency of different semiconductor materials. researchgate.net Studies on assemblies of hematite (B75146) (α-Fe₂O₃) and Prussian Blue have shown that illumination increases the redox currents, indicating that photogenerated charge carriers from the hematite are transferred to the Prussian Blue structure, enhancing its redox reactions. researchgate.net The stability and output of PEC cells based on materials like n-CdSe can be significantly improved by using a ferro-ferricyanide electrolyte, which can lead to the formation of a stabilizing surface layer. psu.edu
Photochemistry and Photoinduced Dynamics of Iron Hexacyanoferrates
Photooxidation Pathways and Reaction Mechanisms
Ferric ferricyanide (B76249) is susceptible to photoinduced degradation, primarily involving ligand dissociation and subsequent reactions. While the exact mechanisms can be complex and dependent on excitation wavelength and solvent conditions, a general pathway involves the initial photoexcitation leading to excited states. From these states, cyanide ligands can be lost, leading to the formation of reactive intermediates.
Wavelength Dependence of Photooxidation Yield
Studies indicate that the photochemistry of ferric ferricyanide is influenced by the excitation wavelength. Excitation in the near-UV region, such as at 336 nm and 400 nm, can lead to ligand-to-metal charge transfer (LMCT) transitions rsc.orgresearchgate.netnih.govaip.org. At 336 nm, excitation to the ²T₂u state has been proposed to lead to cyanide dissociation and the formation of a ²[Fe(III)(CN)₅]²⁻ intermediate researchgate.net. At 400 nm, photo-induced LMCT has been observed to directly produce [Fe(II)(CN)₅(OH₂)]³⁻ rsc.orgnih.gov. While ferricyanide absorbs strongly in the blue light region (λ < 430 nm), the quantum yield for degradation is generally low, with the primary reaction channel involving CN⁻ loss followed by aquation rsc.orgnih.gov. For instance, excitation at 450 nm, commonly used in protein studies, results in weak absorption but can still lead to degradation over time nih.gov. Excitation at 266 nm, however, can lead to different reaction channels compared to 355 nm excitation, suggesting a dependence on the populated excited states aip.orgnih.gov.
Photoaquation Reactions and Ligand Dissociation Processes
Photoaquation, the process where a ligand is replaced by a water molecule upon photoexcitation, is a significant reaction pathway for this compound.
Formation of Aquated Species and Subsequent Conformational Changes
Upon photoexcitation, particularly in the UV range, ferricyanide can undergo cyanide ligand dissociation. This process leads to the formation of pentacyanoferrate(III) intermediates, such as ²[Fe(III)(CN)₅]²⁻ researchgate.net. These intermediates can then react with water molecules from the solvent to form aquated species, like [Fe(II)(CN)₅(OH₂)]³⁻ rsc.orgnih.gov. The mechanism of ligand exchange is often described as a dissociative interchange, where bond breaking and solvent-metal bond making occur simultaneously nih.gov. The solvent environment plays a critical role, with different solvents leading to different photoproducts and affecting the efficiency of geminate recombination rsc.org. For example, in pure water, further photoaquation of the resulting [Fe(II)(CN)₅(OH₂)]³⁻ complex can occur, but this process is arrested in the presence of glycerol (B35011) rsc.orgrsc.org.
Ultrafast Intramolecular Relaxation and Geminate Recombination Studies
Ferricyanide exhibits ultrafast intramolecular relaxation processes following photoexcitation. Most excited molecules return to the electronic ground state within approximately 1 picosecond (ps) rsc.orgrsc.org. However, a small fraction undergoes ligand exchange, with a quantum yield of less than 0.02 for CN⁻ loss followed by aquation rsc.orgnih.gov. The ultrafast mechanism for this ligand exchange is still under investigation and is dependent on the excitation wavelength rsc.orgnih.gov. Studies using picosecond X-ray absorption spectroscopy have provided insights into these dynamics, revealing the formation of transient species and their structural parameters aip.orgnih.govresearchgate.net. For instance, after 355 nm excitation, transient spectra suggest the formation of aquated species [Fe(CN)₅OH₂]³⁻, with increased electron density at the iron atom aip.orgresearchgate.net.
Ligand to Metal Charge Transfer (LMCT) and Metal-to-Metal Charge Transfer (MMCT) State Dynamics
This compound possesses electronic transitions that can be classified as Ligand to Metal Charge Transfer (LMCT). Upon photoexcitation, these LMCT states are populated, leading to excited-state dynamics researchgate.netaip.orgrsc.orgacs.orgfudan.edu.cnnih.govrsc.org. For example, excitation at 420 nm populates the ²T₂g → ²T₁u band, inducing fast LMCT followed by back electron transfer within 0.5 ps in water rsc.org. The initially generated LMCT excited state can be delocalized over all six cyanide ligands, preserving octahedral symmetry. This delocalized state can decay to a second excited state with lower symmetry, characterized by localized ligand holes fudan.edu.cnnih.gov. The dynamics of these excited states are solvent-dependent fudan.edu.cnnih.gov. While MMCT states are not explicitly detailed for this compound in the provided searches, LMCT transitions are a primary focus in its photochemistry.
Photodegradation Mechanisms and Environmental Influences
The photodegradation of this compound can lead to various products depending on the environmental conditions. In pure water, initial photoaquation, characterized by CN⁻ loss, forms a reduced [Fe(II)(CN)₅OH₂]³⁻ complex, which can undergo further photoaquation rsc.orgrsc.org. Another plausible degradation pathway involves the formation of insoluble Prussian blue (Fe(III)₄[Fe(II)(CN)₆]₃·xH₂O) if ferrocyanide is also present rsc.org.
Environmental factors, particularly the solvent, significantly influence the photochemistry. Glycerol, for instance, can lead to more photostable products and arrest further photobleaching observed in pure water rsc.orgrsc.org. Tris buffer also shows different photochemistry compared to pure water rsc.org. The pH of the solution can also play a role, though ferricyanide is generally considered stable at alkaline pH unless exposed to UV light or reducing environments researchgate.net. The presence of other molecules in the solution, such as proteins, can also interact with photoinduced intermediates, potentially influencing protein folding or aggregation rsc.orgrsc.org.
Catalytic Research Involving Ferric Ferricyanide and Analogues
Heterogeneous and Homogeneous Catalysis Applications
Ferric ferricyanide (B76249), commonly known as Prussian blue, and its analogues (PBAs) have emerged as versatile catalysts in both heterogeneous and homogeneous systems. rsc.org Their catalytic prowess stems from their unique open-framework structure, tunable composition, and efficient internal charge transfer capabilities. nih.gov As heterogeneous catalysts, PBAs are valued for their stability and ease of separation and recycling. nih.govresearchgate.net In contrast, homogeneous iron catalysts are often noted for their high activity and selectivity, though they can be more challenging to recover. rsc.orgnih.gov
In heterogeneous applications, PBAs have demonstrated significant potential. They are effective in activating hydrogen peroxide and persulfate for advanced oxidation processes used in wastewater treatment. researchgate.netscispace.com For instance, PBAs have been successfully employed for the catalytic degradation of pollutants like ciprofloxacin (B1669076) and tetracycline. mdpi.com Another notable application is in the epoxidation of styrene (B11656) using tert-butyl hydroperoxide as an oxidant, where PBA catalysts achieved high conversion rates. rsc.org Research has also explored their use in generating hydrogen from the hydrolysis of sodium borohydride (B1222165), with cobalt-containing PBAs showing particular promise. researchgate.net Furthermore, PBAs and their derivatives serve as templates to create various functional nanomaterials, including metal oxides and sulfides, for catalytic use. nih.govrsc.org
While less common, homogeneous catalysis involving iron complexes is a significant field. nih.gov The development of new homogeneous photo-Fenton systems utilizes ferric ions at very low concentrations for the degradation of dye molecules, showcasing the efficiency of iron in solution-based catalysis. vjst.vn The synergy between homogeneous and heterogeneous concepts is a growing area of research, aiming to develop "ideal" catalysts that are active, selective, stable, and recyclable. rsc.org
Table 1: Examples of Catalytic Applications of Prussian Blue and its Analogues
| Catalytic Application | Catalyst Type | Reactants | Type of Catalysis | Key Finding | Reference(s) |
| Epoxidation of Styrene | Prussian Blue Analogue (PBA) | Styrene, tert-butyl hydroperoxide | Heterogeneous | Achieved 96% conversion of styrene. | rsc.org |
| Degradation of Ciprofloxacin | Co-Fe PBA | Ciprofloxacin, Peroxymonosulfate (B1194676) | Heterogeneous | Effective removal and degradation of the antibiotic. | mdpi.com |
| Hydrogen Generation | Co₃[Co(CN₆)]₂ (PBA) | Sodium borohydride (NaBH₄) | Heterogeneous | Demonstrated high efficiency and reusability for H₂ generation. | researchgate.net |
| Reduction of Nitroaromatics | CoTCNi/HCCr (PBA) | 4-nitroaniline, NaBH₄ | Heterogeneous | Nanocatalyst showed good performance and reusability over five cycles. | acs.org |
| Dye Degradation | Ferric ions (Fe³⁺) | Dye molecules, H₂O₂, H₂C₂O₄ | Homogeneous (Photo-Fenton) | Effective mineralization of dyes even at very low iron concentrations. | vjst.vn |
Fundamental Studies of Redox Catalysis and Electron Transfer Processes
The catalytic activity of ferric ferricyanide and its analogues is fundamentally linked to their redox properties and the efficiency of electron transfer within their cyanide-bridged framework. The structure consists of multiple metal centers with variable oxidation states, which facilitates the redox reactions necessary for catalysis. researchgate.net The ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) couple is a classic outer-sphere electron transfer system, meaning the electron transfer occurs without the formation of a chemical bond between the reactants. researchgate.net This process is known to be reversible and diffusion-controlled. researchgate.net
Fundamental studies using techniques like cyclic voltammetry have been crucial in understanding the electron transfer kinetics of this system. researchgate.net The rate of electron transfer can be influenced by the solvent environment, the electrolyte, and the nature of the cation present in the PBA lattice. researchgate.net The mixed-valence nature of Prussian blue, containing both Fe(II) and Fe(III), allows it to act as an efficient electron transporter, which is a key characteristic for a catalyst or mediator. lnu.edu.ua
In electrocatalysis, the reduction of Prussian blue (Fe³⁺[Fe³⁺(CN)₆]₃) to Prussian white (the fully reduced form) is often a critical step, as the resulting ferrous ions are highly active in catalytic cycles. The ability to engineer the redox properties of PBAs by substituting different transition metals into the framework allows for the fine-tuning of their catalytic activities for specific reactions, such as water oxidation. researchgate.net The electrochemical oxidation of the ferricyanide complex itself has been studied, revealing a proposed mechanism involving a transient Fe(IV) intermediate, highlighting the complex redox chemistry these compounds can undergo. nih.govnih.gov This internal charge exchange is a key reason for their versatility in applications ranging from energy storage to catalysis. mdpi.com
Prussian Blue and Analogues as Nanozymes: Strategies for Catalytic Activity Enhancement
In recent years, Prussian blue and its analogues have garnered significant attention as "nanozymes"—nanomaterials with intrinsic enzyme-mimicking activity. lnu.edu.uanih.gov These inorganic catalysts offer advantages over natural enzymes, such as greater stability under harsh conditions, lower cost, and tunable catalytic properties. mdpi.comrsc.org The catalytic activity of PBA nanozymes arises from the iron atoms that act as metal centers for catalysis, similar to the heme group in many natural enzymes. nih.govnih.gov
PBA nanozymes can exhibit multiple enzyme-like functions, including peroxidase-like, catalase-like, and superoxide (B77818) dismutase (SOD)-like activities. nih.govrsc.org
Peroxidase (POD)-like activity: They catalyze the oxidation of substrates in the presence of hydrogen peroxide (H₂O₂). This is the most widely studied nanozyme activity of PBAs. mdpi.com
Catalase (CAT)-like activity: They can decompose H₂O₂ into water and oxygen, typically under neutral or alkaline pH conditions. mdpi.com
Superoxide dismutase (SOD)-like activity: They catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.gov
Several strategies have been developed to enhance the catalytic activity of these nanozymes. One key approach is controlling the size of the nanoparticles; smaller nanoparticles often exhibit higher catalytic activity due to a larger surface-area-to-volume ratio. mdpi.comchemrxiv.org The synthesis method also plays a crucial role. For instance, Prussian blue nanoparticles prepared by the reduction of a FeCl₃/K₃[Fe(CN)₆] mixture, termed 'artificial peroxidase', have shown significantly enhanced catalytic activity compared to those synthesized by traditional methods. mdpi.comchemrxiv.org Other strategies include surface modification, controlling the crystal structure, and creating composites with other materials like carbon nanotubes to improve stability and electron transfer. mdpi.com The development of dual-atom nanozymes, such as those incorporating both iron and zinc, can create synergistic catalytic effects. rsc.org
Table 2: Enzyme-Mimicking Activities of Prussian Blue Nanozymes (PBNZs)
| Enzyme-like Activity | Catalyzed Reaction | Typical Conditions | Reference(s) |
| Peroxidase (POD)-like | Substrate + H₂O₂ → Oxidized Substrate + H₂O | Acidic pH | nih.govrsc.org |
| Catalase (CAT)-like | 2H₂O₂ → 2H₂O + O₂ | Neutral or Alkaline pH | nih.govmdpi.com |
| Superoxide Dismutase (SOD)-like | 2O₂⁻ + 2H⁺ → O₂ + H₂O₂ | Physiological pH | nih.govrsc.org |
Fenton-Type Catalysis and Hydroxyl Radical Generation Mechanisms
Prussian blue and its analogues are highly effective catalysts for Fenton-like reactions, which are advanced oxidation processes used for environmental remediation. researchgate.netdicp.ac.cn The classical Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). vjst.vnnih.gov PBAs can act as a heterogeneous source of these iron ions, facilitating the reaction while being easily recoverable. researchgate.netscispace.com
The mechanism in PBA-catalyzed Fenton-like reactions involves the cycling of iron between its Fe(II) and Fe(III) oxidation states on the catalyst's surface. dicp.ac.cn
Generation of Radicals: Fe(II) sites within the PBA structure react with H₂O₂ to produce hydroxyl radicals (•OH) and Fe(III).
Catalyst Regeneration: The Fe(III) is then reduced back to Fe(II) by another H₂O₂ molecule or other reducing agents present in the system, allowing the catalytic cycle to continue.
This process can also be used to activate other oxidants like peroxymonosulfate (PMS), which can generate both sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. mdpi.com The efficiency of these catalysts can be improved by controlling their morphology, composition, and electronic structure. researchgate.netscispace.com For example, creating PBA-derived high-entropy alloys has been shown to be a breakthrough in designing multi-metal Fenton-like catalysts. rsc.org The generation of these reactive oxygen species (ROS) is highly effective for the degradation of persistent organic pollutants. mdpi.comdicp.ac.cn While the Fenton reaction in acidic solutions is known to produce hydroxyl radicals, research has also pointed to the formation of oxoiron(IV) species as the key oxidant at near-neutral pH, though this can switch back to hydroxyl radical generation in the presence of certain buffers like phosphate. rsc.orgacs.org
Role as Mediators and Oxidants in Electrochemical Catalysis
In the realm of electrochemical catalysis, this compound and its analogues play crucial roles as both electron mediators and oxidants. researchgate.netsemanticscholar.org Their ability to be immobilized on electrode surfaces while retaining their redox activity makes them excellent components for electrochemical sensors and catalytic systems. researchgate.net
As mediators , PBAs facilitate electron transfer between an electrode and a target molecule that may otherwise react slowly at the electrode surface. lnu.edu.ua A prime example is their use in biosensors for detecting hydrogen peroxide. semanticscholar.org In this application, the reduced form of Prussian blue, Prussian white, catalyzes the reduction of H₂O₂ at a low potential. rsc.org The PBA film on the electrode is first electrochemically reduced to Prussian white, which then chemically reduces H₂O₂, getting oxidized back to Prussian blue in the process. The subsequent electrochemical reduction of the regenerated Prussian blue back to Prussian white creates a catalytic cycle that results in an amplified electrical signal, enabling sensitive detection. The ferrocyanide-ferricyanide redox couple itself can serve as an electron injector and hole injector in various electrochemical reactions, accelerating electron transfer. acs.org
As oxidants , the ferricyanide complex, [Fe(CN)₆]³⁻, is a well-known single-electron acceptor due to its reversible reduction to ferrocyanide, [Fe(CN)₆]⁴⁻. nih.gov In electrochemical systems, applying a sufficiently positive potential can drive the oxidation of various species at the electrode surface, with the PBA acting as the catalytic surface. Transition metal-based PBAs are being investigated as electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting. acs.orgresearchgate.netanl.gov In these systems, the metal centers within the PBA framework are oxidized to higher valence states that actively catalyze the oxidation of water to oxygen. The electrochemical oxidation of the ferricyanide complex itself has been shown to proceed through a proposed Fe(IV) intermediate, highlighting its capacity to participate in high-potential oxidative processes. nih.govnih.gov
Environmental Behavior and Remediation Research
Fate and Transport of Iron-Cyanide Complexes in Soil Systems
The mobility of iron-cyanide complexes, including ferric ferricyanide (B76249), in soil is influenced by several factors. These complexes are generally negatively charged, allowing them to form inner-sphere complexes on positively charged soil surfaces, which aids in their retention scirp.org. Adsorption onto soil particles is a key retention mechanism scirp.org. With decreasing pH, the adsorption of iron-cyanide complexes onto iron and aluminum oxides, which become positively charged under acidic conditions, increases scirp.orgscirp.org. Conversely, neutral and alkaline soils exhibit lower sorption of these complexes scirp.org. Soil organic matter (SOM) also plays a role, with adsorption occurring through hydrogen bonds under acidic conditions and charge transfer complexes under neutral to caustic conditions scirp.orgscirp.org. Research indicates that ferricyanide generally has a stronger affinity for soils than ferrocyanide, suggesting lower mobility for ferricyanide researchgate.net.
Dissolution, Sorption, and Precipitation Mechanisms in Environmental Matrices
The dissolution of ferric ferrocyanide (Prussian Blue) is a primary concern for groundwater contamination risk scirp.orgtandfonline.com. Under circum-neutral pH and oxic water conditions, the dissolution of ferric ferrocyanide is time-dependent, with the amount released influenced by soil pH and total cyanide content tandfonline.comresearchgate.net. Studies have shown that while acidic conditions can lead to precipitation of solid iron-cyanide complexes, increasing pH significantly increases the solubility of Prussian Blue scirp.orgresearchgate.net. Sorption mechanisms are influenced by the nature of the sorbent, its constituents (especially oxides), and pH researchgate.net. For instance, adsorption on clay minerals depends on the ability of anions to form inner- or outer-sphere surface complexes researchgate.net. Organic matter has been found to promote the sorption of both ferrocyanide and ferricyanide, particularly in certain soil types researchgate.net.
Colloidal Transport Studies in Porous Media
Colloidal transport of iron-cyanide complexes is a recognized phenomenon that can influence their movement through subsurface environments b-tu.deresearchgate.net. Solid iron-cyanide complexes, such as ferric ferrocyanide colloids, can be transported vertically through soil profiles, potentially leading to secondary accumulation and retardation of cyanide mobility b-tu.denih.gov. The transport of colloids in porous media is a complex process influenced by particle properties (size, surface charge, concentration), solution chemistry (ionic strength, pH, organic matter), and porous media characteristics (collector shape, porosity, permeability) researchgate.net. Studies on iron colloid cotransport through saturated porous media highlight that while some colloids (e.g., colloidal silicon) can promote iron transport, others (e.g., colloidal humic acid) can inhibit it, depending on their bonding ratios, modes with iron, and surface charges nih.gov.
Kinetics of Release and Governing Mechanisms (e.g., Desorption, Diffusion)
The long-term release of iron-cyanide complexes from contaminated soils is often characterized by a two-phase process: a rapid release phase (Phase I) and a limited release phase (Phase II) scirp.orgresearchgate.netb-tu.descirp.org. Phase I is primarily attributed to the transport of readily dissolved iron-cyanide complexes and the desorption of cyanide from reactive surfaces via outer-sphere complexation scirp.orgresearchgate.netb-tu.descirp.org. Phase II is thought to be driven by diffusion-controlled processes, including the dissolution of precipitated ferric ferrocyanide or desorption from inner-sphere complexes scirp.orgresearchgate.netb-tu.descirp.org. Kinetic models, such as the multiple first-order kinetic equation, have been employed to describe these release mechanisms, suggesting that desorption, diffusion, and transport processes occur in parallel scirp.orgresearchgate.netb-tu.de.
Several environmental parameters significantly influence the rates of iron-cyanide complex release. Research indicates that cyanide release rates increase with increasing pH scirp.orgscirp.orgb-tu.descirp.org. Conversely, low initial cyanide concentrations tend to decrease release rates, while an increase in soil organic matter content retards the release scirp.orgscirp.orgb-tu.descirp.org. The pH is a critical factor, affecting both the surface binding sites of contaminants and the chemistry of the contaminants in water scirp.orgscirp.orgresearchgate.net.
Oxidative Transformation of Cyanide Complexes in Environmental Contexts
Iron-cyanide complexes can undergo oxidative transformation in environmental settings. Photolysis, for instance, can lead to the breakdown of these complexes, releasing free cyanide b-tu.deepa.gov. Sunlight photodecomposition of iron-cyanides may serve as an environmentally significant pathway for their conversion into toxic hydrogen cyanide (HCN) epa.gov. Studies on photocatalytic degradation using materials like TiO₂ have shown that while these processes can degrade cyanocomplexes, the release of free cyanide is a critical consideration mdpi.comscielo.brurjc.es. For example, photocatalytic degradation of hexacyanoferrate(III) can achieve high degradation percentages, but the efficiency of free cyanide release must be managed mdpi.com. Microbial activity also plays a role; certain iron-reducing microorganisms, such as Geobacter metallireducens and Shewanella alga, can reduce Prussian Blue, leading to the formation of Prussian White nih.govresearchgate.netmdpi.com. This microbial reduction can alter the speciation and mobility of iron-cyanide complexes in soil ufl.edu.
Advanced Materials Research Incorporating Ferric Ferricyanide
Nanostructured Ferric Ferricyanide (B76249) and Metal Hexacyanoferrate Analogues
The development of nanostructured forms of ferric hexacyanoferrate (FeHCF) and other metal hexacyanoferrates (MHCFs) has been a significant focus in advanced materials research. These materials, often falling under the umbrella of Prussian Blue Analogues (PBAs), are characterized by their open, three-dimensional framework structures formed by metal-cyanide-metal coordination bonds. Nanostructuring these compounds, such as creating nanoparticles, nanorods, nanoplates, or hollow architectures, is crucial for unlocking enhanced properties semanticscholar.orgresearchgate.netscispace.comresearchgate.netresearchgate.netacs.orgacs.org. The high surface-to-volume ratio inherent in nanomaterials leads to improved interfacial interactions, increased active sites, and faster ion diffusion kinetics, which are critical for applications in energy storage, catalysis, and sensing semanticscholar.orgscispace.com. Research has investigated various transition metals, including iron, cobalt, nickel, copper, and zinc, in the formation of these hexacyanoferrate structures, each offering distinct electrochemical and physical properties semanticscholar.orgmdpi.com. For instance, iron hexacyanoferrate nanoparticles are synthesized through diverse methods, including precipitation techniques, microemulsion methods, and environmentally friendly "green" synthesis routes researchgate.netscispace.comresearchgate.netresearchgate.net.
Synthesis-Property Relationships in Nanomaterials
A fundamental aspect of utilizing nanostructured MHCFs and PBAs is understanding the intricate relationship between their synthesis parameters and resultant material properties. Factors such as synthesis pH, precursor concentrations, reaction temperature, the presence of additives like chelating agents (e.g., EDTA), and the choice of solvent critically influence the particle size, morphology, crystallinity, and defect density (e.g., cyanometallate vacancies) of the final product pnas.orgicmab.esroyalsocietypublishing.orgnsf.govacs.org. For example, controlling the synthesis pH and employing chelating agents like EDTA during FeHCF synthesis can yield faceted nanoparticles with improved electrochemical performance, including higher specific capacity and enhanced rate capabilities nsf.gov. The presence of interstitial water within the crystal framework and the management of vacancies are also vital for optimizing the structural stability and electrochemical behavior, particularly for applications in sodium-ion batteries researchgate.netresearchgate.netacs.org. High crystallinity, a reduced number of vacancies, and larger unit cell dimensions are consistently identified as key determinants for superior electrochemical performance in materials like nickel hexacyanoferrate (NiHCF) acs.org.
Table 1: Synthesis Methods and Resulting Nanoparticle Characteristics of MHCFs
| Synthesis Method | MHCF Type | Nanoparticle Size Range | Morphology | Reference |
| Co-precipitation | Iron Hexacyanoferrate (FeHCF) | 10–60 nm | Hexagonal, rod, spherical | researchgate.net |
| Co-precipitation | Sodium/Potassium Iron Hexacyanoferrate | Not specified | Nanoparticles | researchgate.net |
| Solvothermal (citric acid-assisted) | Iron Hexacyanoferrate (FeHCF) | Not specified | Faceted | nsf.gov |
| Reverse microemulsion | Prussian Blue (PB) | Nanoparticles | Not specified | researchgate.net |
| Sonochemical synthesis | Prussian Blue (PB) | Nanocubes | Not specified | researchgate.net |
| Layer-by-layer deposition | Nickel Hexacyanoferrate (Ni-HCF) | Nanoparticles | Not specified | acs.org |
| Green synthesis (e.g., using natural surfactants) | Various MHCFs (FeHCF, CuHCF, NiHCF, CoHCF) | Nanoparticles | Not specified (e.g., hexagonal, rod, sphere) | scispace.com |
Integration into Composite Materials and Functional Frameworks
The strategic integration of MHCFs and PBAs into composite materials and functional frameworks is a critical pathway for developing next-generation advanced materials with enhanced and tailored functionalities. These materials are frequently combined with other components, such as carbon-based nanostructures (e.g., carbon nanotubes, graphene), polymers, metal oxides, or incorporated into porous inorganic matrices like zeolites and hydrotalcites researchgate.netacs.orgmdpi.comresearchgate.netpsu.edursc.orgscribd.com. For instance, composites of iron hexacyanoferrate with carbon nanotubes have shown significant improvements in electrochemical performance for potassium-ion battery applications, largely due to enhanced electrical conductivity and structural stability rsc.orgrsc.org. Incorporating MHCFs into porous supports like sepiolite (B1149698) or silica (B1680970) gel creates multifunctional nanostructured materials that exhibit improved adsorption capabilities, particularly for selective ion capture, such as cesium ions psu.edu. Furthermore, MHCFs are utilized in composite electrodes, often paired with graphite (B72142) or other carbon materials, for ion-sensing applications and other electrochemical processes scribd.comnih.gov. While direct integration with semiconductor electrodes is not extensively detailed in the provided literature, their application as active electrode materials deposited onto conductive substrates underscores their functional integration within broader electrochemical systems acs.orgnih.gov.
Coordination Engineering for Tunable Material Properties
Metal Substitution: The replacement of constituent metal ions within the hexacyanoferrate framework, such as substituting iron with cobalt, nickel, manganese, copper, or zinc, allows for significant modulation of redox potentials, magnetic characteristics, and electrochemical kinetics semanticscholar.orgscispace.commdpi.comacs.orgscispace.com. For example, the co-incorporation of manganese with iron in iron hexacyanoferrate (FeHCF) can influence its electrochemical behavior and stability, leading to improved performance in battery applications icmab.es. Nickel hexacyanoferrate (NiHCF) is particularly noted for its electrochemical properties relevant to energy storage and electrochemical seawater desalination acs.org.
Control of Counter-ions and Vacancies: Adjusting the interstitial cations (e.g., Na⁺, K⁺) and meticulously controlling the number of cyanometallate vacancies within the structure are crucial for fine-tuning ion diffusion pathways, enhancing structural stability, and optimizing electrochemical performance pnas.orgicmab.esroyalsocietypublishing.orgacs.orgacs.org. The presence of structured water molecules within the framework, for instance, can play a vital role in stabilizing the structure during ion insertion and extraction processes, thereby improving cycling stability acs.org.
Structural Modifications: Advanced techniques, such as "tilt engineering," are being explored to induce specific structural distortions within the PBA framework, potentially leading to the emergence of novel properties like multiferroicity su.se. A deep understanding of the structure-composition-property relationships is paramount, with researchers actively investigating and controlling parameters like crystallinity, unit cell dimensions, and defect concentrations through precise synthesis protocols acs.org. Furthermore, the electronic structure, including band gaps and charge carrier effective masses, can be modulated by compositional changes and doping, offering pathways to tailor the electrical conductivity and other electronic properties of these materials acs.org.
Table 2: Compositional Control and Electrochemical Performance in Energy Storage Applications
| Material Composition | Application Type | Key Performance Metric | Value | Reference |
| FeHCF (low vacancy, high interstitial water) | Sodium-ion battery cathode | Reversible Capacity | 117 mAh g⁻¹ | acs.org |
| FeHCF (low pH, EDTA synthesis) | Sodium-ion battery cathode | Discharge Capacity | 151 mAh g⁻¹ | nsf.gov |
| FeHCF (low pH, EDTA synthesis) | Sodium-ion battery cathode | Capacity Retention (after 100 cycles) | 79% | nsf.gov |
| K1.90Ni0.5Fe0.5[Fe(CN)6]0.89·0.42H2O (Ni/Fe substitution) | Potassium-ion battery cathode | First Capacity | 81.6 mAh·g⁻¹ | acs.org |
| K1.90Ni0.5Fe0.5[Fe(CN)6]0.89·0.42H2O (Ni/Fe substitution) | Potassium-ion battery cathode | Capacity Fading Rate (over 1000 cycles) | 0.0177% per cycle | acs.org |
| K1.92Fe[Fe(CN)6]0.94·0.5H2O (on CNTs) | Potassium-ion battery cathode | Capacity (after 200 cycles) | 133 mAh g⁻¹ | rsc.orgrsc.org |
| K1.92Fe[Fe(CN)6]0.94·0.5H2O (on CNTs) | Potassium-ion battery cathode | Capacity Retention (after 200 cycles) | 92.8% | rsc.orgrsc.org |
| FeHCF (synthesized via citric acid-assisted method) | Sodium-ion battery cathode | Rate Capability (at 50 C) | 68.5% retention | researchgate.net |
| NaMnHCF on Carbon Nanotubes (CNTs) | Sodium-ion battery cathode | Improved electronic conductivity | Not quantified | researchgate.net |
Compound List:
Ferric ferricyanide (FeHCF)
Prussian Blue (PB)
Prussian Blue Analogues (PBAs)
Metal Hexacyanoferrates (MHCFs)
Iron(III) hexacyanoferrate(III) (Fe[Fe(CN)₆])
Iron hexacyanoferrate(II) (Fe4[Fe(CN)6]3·xH2O)
Cobalt hexacyanoferrate (CoHCF)
Nickel hexacyanoferrate (NiHCF)
Copper hexacyanoferrate (CuHCF)
Zinc hexacyanoferrate (ZnHCF)
Manganese hexacyanoferrate (MnHCF)
Ruthenium hexacyanoferrate (e.g., Fe-HCR)
Potassium hexacyanoferrate (K3[Fe(CN)6], K4[Fe(CN)6])
Sodium hexacyanoferrate (Nax[Fe(CN)6])
Potassium nickel iron hexacyanoferrate (KNFHCF)
Potassium iron hexacyanoferrate (KFeHCF)
Sodium iron hexacyanoferrate (NaFeHCF)
Sodium manganese hexacyanoferrate (NaMnHCF)
Bismuth hexacyanoferrate(II) (BiHCF(II))
Zeolite
Hydrotalcite
Carbon Nanotubes (CNTs)
Graphene
Dipotassium terephthalate (B1205515) (K2TP)
Emerging Research Avenues and Unresolved Challenges
Development of Advanced Spectroscopic Probes for Ultrafast Dynamics
The study of ultrafast dynamics in ferric ferricyanide (B76249) and its analogues has been revolutionized by the development of advanced spectroscopic techniques capable of resolving chemical events on femtosecond (10-15 s) and even attosecond (10-18 s) timescales. These methods provide unprecedented insight into the transient states and reaction intermediates that govern photoinduced processes such as charge transfer.
Recent breakthroughs in femtosecond X-ray emission spectroscopy (XES) and X-ray absorption spectroscopy (XAS) have been particularly illuminating. researchgate.netrsc.org These techniques allow for the direct probing of the electronic structure and local coordination environment of the iron centers during a chemical reaction. For instance, a combined femtosecond XES and scattering study on aqueous ferricyanide revealed the pathway of photo-aquation, identifying a short-lived ferric penta-coordinate intermediate that forms and decays within 0.5 picoseconds following UV excitation. nih.gov This was achieved by simultaneously analyzing the Fe Kβ main line and valence-to-core X-ray emission, which provided detailed information about the spin and oxidation state changes of the iron atom.
Ultrafast photoelectron spectroscopy (PES) of liquid jets offers another powerful tool to track charge transfer dynamics. osti.gov By exciting a solution of ferricyanide with a laser pulse and then probing it with a high-energy photon pulse to eject electrons, researchers can map the electronic energy levels of the transient species. Studies on ferricyanide in various solvents have shown a prompt reduction of Fe³⁺ to Fe²⁺ upon ligand-to-metal charge transfer (LMCT) excitation, followed by a rapid back electron transfer on the sub-picosecond timescale. osti.gov
Transient infrared (IR) spectroscopy provides complementary information about the vibrational dynamics of the molecule, particularly the cyanide ligands. osti.gov Upon photoexcitation, changes in the CN stretching frequencies can be monitored to follow the electronic and structural evolution of the complex. This has been used to observe the vibrationally "hot" ground state of ferricyanide that is formed after the rapid back electron transfer, and to track its subsequent cooling on a timescale of about 10 picoseconds. osti.gov
The table below summarizes some of the key ultrafast spectroscopic techniques and their applications in studying ferric ferricyanide and related compounds.
| Spectroscopic Technique | Timescale | Information Obtained | Key Findings for this compound/Analogues |
| Femtosecond X-ray Emission Spectroscopy (XES) | Femtoseconds | Metal spin and oxidation state changes, local coordination environment. | Revealed the photo-aquation pathway of aqueous ferricyanide and identified a short-lived penta-coordinate intermediate. nih.gov |
| Femtosecond X-ray Absorption Spectroscopy (XAS) | Femtoseconds | Changes in electronic structure at specific atomic sites, detection of excitons and charge transfer dynamics. rsc.org | Enabled monitoring of ultrafast processes triggered by light absorption. |
| Ultrafast Photoelectron Spectroscopy (PES) | Femtoseconds | Electronic energy levels of transient species, charge transfer dynamics. | Showed prompt reduction of Fe³⁺ to Fe²⁺ and subsequent back electron transfer in ~0.5 ps. osti.gov |
| Transient Infrared (IR) Spectroscopy | Femtoseconds to Picoseconds | Vibrational dynamics, changes in ligand stretching frequencies. | Observed the formation and decay of a vibrationally hot ground state after back electron transfer. osti.gov |
| Two-Dimensional Electronic Spectroscopy (2DES) | Femtoseconds | Disentangling parallel excited-state relaxation pathways. | Revealed simultaneous intersystem crossing and direct conversion to ligand-field states in an iron bipyridyl complex. nih.gov |
These advanced spectroscopic probes are continually being refined, pushing the boundaries of time resolution and information content. The development of higher-intensity and shorter-pulse X-ray sources, such as those at X-ray free-electron lasers (XFELs), will undoubtedly lead to even more detailed insights into the ultrafast world of this compound. aps.orgnih.gov
Deeper Understanding of Interfacial Phenomena and Solvation Effects
The chemical behavior of this compound, particularly its redox properties, is profoundly influenced by its immediate environment. This includes both the interactions at solid-liquid interfaces and the effects of solvation in bulk solution. A deeper understanding of these phenomena is crucial for applications such as electrochemistry, where the compound is widely used as a redox probe. researchgate.net
Solvation effects play a critical role in determining the thermodynamic and kinetic properties of this compound in solution. The solvation shell of water molecules around the [Fe(CN)₆]³⁻ ion and its reduced counterpart, [Fe(CN)₆]⁴⁻, influences their stability and reactivity. acs.org The nature of the solvent and the presence of different cations (e.g., K⁺, Na⁺, Li⁺) can significantly alter the solvation dynamics and, consequently, the redox potential of the ferricyanide/ferrocyanide couple. nih.govacs.org For instance, the addition of organic co-solvents or different alkali metal cations can change the entropy of the system by modifying the structure of the solvation shell. nih.gov
The following table provides examples of how environmental factors influence the properties of this compound.
| Phenomenon | Influencing Factors | Experimental Techniques | Observed Effects |
| Electrode-Electrolyte Interface | Electrode material, electrolyte concentration, potential cycling. | Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), Infrared Spectroelectrochemistry. | Formation of adsorbed species, changes in charge transfer resistance and capacitance. researchgate.netaps.org |
| Solvation in Aqueous Solution | Solvent composition (e.g., water, heavy water, organic co-solvents), presence and type of cations. | Conductance measurements, 2D IR Spectroscopy, Molecular Dynamics Simulations. | Altered ion association, changes in redox potential, modified vibrational relaxation dynamics. nih.govacs.org |
| Ion Pairing | Cation type and concentration. | Thermoelectrochemical measurements, spectroscopy. | Catalysis of electron exchange reactions, changes in activity coefficients. nih.gov |
Recent research has also explored the behavior of ferricyanide in more complex environments, such as within polyelectrolyte multilayer films, where electrostatic interactions with the polymer matrix govern the redox behavior. mdpi.com These studies highlight the intricate interplay between the ferricyanide ion and its local environment, which is a key area of ongoing investigation.
Rational Design and Tailoring of Material Properties through Controlled Synthesis and Structural Modification
The remarkable versatility of the Prussian blue crystal structure, AₓM[M'(CN)₆]ᵧ·nH₂O, allows for the rational design and synthesis of a vast family of analogues with tailored properties. By systematically varying the metal ions (M and M'), the alkali cation (A), and the amount of water and vacancies, researchers can fine-tune the electronic, magnetic, and electrochemical characteristics of these materials for specific applications. researchgate.net
Controlled synthesis is paramount in achieving desired material properties. The precipitation method, while straightforward, often yields materials with a high number of defects ([Fe(CN)₆] vacancies) and coordinated water molecules, which can be detrimental to performance in applications like batteries. mdpi.com To address this, various synthesis strategies have been developed to control the crystallinity, particle size, and morphology of Prussian blue analogues. These include co-precipitation under carefully controlled conditions, hydrothermal synthesis, and the use of capping agents to limit particle growth. nih.gov For example, an "acid-assisted synthesis" strategy has been employed to fabricate a series of Prussian blue analogues for sodium-ion batteries with improved cycling stability and rate capability. nih.govacs.org
Structural modification of pre-synthesized Prussian blue nanoparticles, known as post-synthetic modification (PSM), has emerged as a powerful tool for tailoring their properties. researchgate.net This can involve surface functionalization, where molecules are attached to the exterior of the nanoparticles, or modification of the internal porosity. Ion exchange is another PSM technique that allows for the replacement of the metal ions within the framework, leading to new compositions and properties that may not be accessible through direct synthesis. researchgate.net
The relationship between the structure and properties of Prussian blue analogues is a central theme in this area of research. For instance, in the context of sodium-ion batteries, the presence of vacancies can impede ion diffusion and lead to capacity fading. By controlling the synthesis to minimize these defects, the electrochemical performance can be significantly enhanced. researchgate.net Similarly, the choice of transition metals in the framework directly influences the redox potential and specific capacity of the material.
The table below illustrates some examples of how rational design and synthesis control can be used to tailor the properties of Prussian blue analogues.
| Design/Synthesis Strategy | Structural/Compositional Change | Targeted Property | Application |
| Acid-assisted synthesis | Formation of bimetallic (e.g., Fe-VO) Prussian blue analogues. | High specific capacity, stable cycling, wide operating temperature range. | Sodium-ion batteries. nih.govacs.org |
| Controlled co-precipitation | Reduction of [Fe(CN)₆] vacancies and coordinated water. | Improved cycling stability and capacity retention. | Rechargeable batteries. mdpi.com |
| Post-synthetic modification (ion exchange) | Replacement of metal ions in the framework. | Modified redox and magnetic properties. | Catalysis, data storage. researchgate.netresearchgate.net |
| Synthesis of trimetallic analogues | Incorporation of a third metal ion into the Prussian blue framework. | Enhanced electrochemical performance (e.g., higher specific capacitance). | Supercapacitors. nih.gov |
The ongoing development of novel synthesis and modification techniques, guided by a deeper understanding of the structure-property relationships, is paving the way for the next generation of high-performance materials based on the versatile Prussian blue framework.
Multi-Scale Modeling and Simulation for Complex Chemical Processes
Computational modeling and simulation have become indispensable tools for understanding the complex chemical and physical processes that occur in this compound and its analogues. These methods span multiple length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of materials. By providing insights that are often difficult or impossible to obtain through experiments alone, these simulations guide the rational design of new materials and help to interpret experimental observations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and materials. nih.gov In the context of Prussian blue analogues, DFT has been used to investigate the mechanism of charge transfer, predict redox potentials, and understand the influence of structural defects on electronic properties. osti.govaps.org For example, ab initio calculations on Co-Fe Prussian blue compounds have shown that a small increase in the Co-N bond distance, which can be induced by temperature or light, is sufficient to trigger a charge transfer between the iron and cobalt centers. aps.org DFT calculations have also been instrumental in understanding the electrochemical properties of these materials for battery applications, for instance, by modeling the intercalation of ions into the crystal lattice. osti.gov
Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules, providing insights into structural dynamics, solvation, and transport phenomena. acs.org MD simulations have been employed to investigate the structure and dynamics of the solvation shells around ferricyanide and ferrocyanide ions in water. acs.org These simulations have revealed that the stronger interaction of water with the more highly charged ferrocyanide ion leads to slower relaxation dynamics in its first solvation sphere. acs.org MD can also be used to model the transport of ions through the channels of the Prussian blue lattice, which is crucial for understanding the performance of these materials in batteries.
Multi-scale modeling approaches aim to bridge the gap between different levels of theory and simulation. escholarship.orgdierk-raabe.com For example, parameters derived from DFT calculations can be used to develop more accurate force fields for classical MD simulations. Kinetic Monte Carlo simulations can then use the results from atomistic simulations to model processes occurring on longer timescales, such as crystal growth or degradation. escholarship.org This hierarchical approach allows for a more comprehensive understanding of the material's behavior, from the electronic level to the device level.
The table below summarizes the application of different modeling and simulation techniques to the study of this compound and its analogues.
| Modeling/Simulation Technique | Scale | Information Obtained | Examples of Application |
| Density Functional Theory (DFT) | Quantum/Electronic | Electronic structure, charge transfer mechanisms, redox potentials, magnetic properties. | Investigating the mechanism of photoinduced magnetism in Co-Fe Prussian blue analogues. aps.org |
| Molecular Dynamics (MD) | Atomistic | Solvation structure and dynamics, ion transport, structural stability. | Simulating the solvation of ferricyanide and ferrocyanide ions in water. acs.org |
| Kinetic Monte Carlo (kMC) | Mesoscopic | Long-timescale processes such as diffusion, crystal growth, and degradation. | Modeling the diffusion of ions within the Prussian blue lattice. nih.gov |
| Continuum Modeling | Macroscopic | Device-level performance, heat and mass transport. | Simulating the performance of a Prussian blue analogue-based battery. |
As computational power continues to increase and theoretical models become more sophisticated, multi-scale modeling and simulation will play an ever more important role in advancing our understanding of this compound and in guiding the design of new materials with enhanced functionalities.
Q & A
Q. What are the standard methods for synthesizing ferric ferricyanide, and how can its purity be validated experimentally?
this compound is typically synthesized by reacting ferric salts (e.g., ferric ammonium citrate) with potassium ferricyanide in aqueous solutions under controlled pH (~2–3). Characterization involves:
- X-ray diffraction (XRD) to confirm crystalline structure.
- Fourier-transform infrared spectroscopy (FTIR) to identify Fe-CN bonding (peaks at ~2100 cm⁻¹) .
- UV-Vis spectroscopy to monitor redox behavior (absorption bands at 420 nm and 700 nm) . Purity can be validated via elemental analysis (e.g., ICP-MS for Fe and K content) .
Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?
Stability studies require:
- Controlled variables : pH (1–12), temperature (4–100°C), and light exposure.
- Analytical endpoints : Measure decomposition products (e.g., free cyanide ions via ion chromatography) and monitor spectral changes (UV-Vis) over time .
- Statistical design : Use a factorial design to assess interactions between variables .
Advanced Research Questions
Q. What computational approaches are suitable for modeling electron transfer mechanisms in this compound?
Density functional theory (DFT) calculations can simulate redox behavior by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Pair computational results with experimental data (e.g., cyclic voltammetry) to validate models. Tools like ChemPy enable molecular dynamics simulations of Fe-CN bonding dynamics .
Q. How can contradictory spectral data in this compound studies be resolved?
Contradictions often arise from:
- Sample heterogeneity : Ensure uniform synthesis (e.g., via co-precipitation).
- Instrumental variability : Calibrate spectrometers using reference standards (e.g., KBr for FTIR).
- Environmental interference : Conduct experiments under inert atmospheres to prevent oxidation . Cross-validate findings with multiple techniques (e.g., Mössbauer spectroscopy for Fe oxidation states) .
Q. What methodologies optimize reproducibility in this compound-based photochemical applications (e.g., cyanotype processes)?
Key steps include:
- Standardized coating protocols : Use agar-stabilized solutions to ensure even substrate adhesion .
- Quantitative light exposure : Calibrate UV sources with actinometers.
- Data normalization : Report optical density changes relative to control formulations (e.g., ferric oxalate vs. ferric citrate systems) .
Methodological Considerations
Q. How should researchers address gaps in literature on this compound’s role in heterogeneous catalysis?
- Systematic reviews : Use databases like SciFinder to identify understudied applications (e.g., pollutant degradation).
- Hypothesis-driven experiments : Test catalytic efficiency via kinetic studies (e.g., pseudo-first-order rate constants) .
- Collaborative validation : Share datasets via repositories (e.g., Zenodo) for independent verification .
Q. What strategies ensure rigorous statistical analysis in this compound toxicity studies?
- Power analysis : Determine sample sizes to detect significant effects (α = 0.05, β = 0.2).
- Multivariate regression : Account for covariates (e.g., pH, coexisting ions).
- Negative controls : Include ferrocyanide analogs to isolate toxicity mechanisms .
Data Presentation Guidelines
- Tables : Use standardized formats for spectroscopic data (e.g., peak assignments with error margins) .
- Figures : Highlight comparative results (e.g., XRD patterns across synthesis batches) .
- Supplemental materials : Provide raw datasets, computational input files, and calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
